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molecular formula C8H8F3NO2 B8730460 1-ethyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

1-ethyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B8730460
M. Wt: 207.15 g/mol
InChI Key: LMZYALPSKGVAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304557B2

Procedure details

To a mixture of 60% sodium hydride (212 mg, 5.31 mmol) and N,N-dimethylformamide (25 mL) was added with stirring at 0° C. ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (1.00 g, 4.83 mmol), and the mixture was stirred at room temperature for 30 min. Iodoethane (581 μL, 7.24 mmol) was added, and the mixture was stirred at room temperature for 3 hr. The reaction mixture was diluted with water and extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, ethanol (4 mL) and 8N aqueous sodium hydroxide solution (2 mL) were added to the residue, and the mixture was stirred at room temperature for 2 hr and at 60° C. for 15 hr. The reaction mixture was neutralized with 1N hydrochloric acid, and the precipitated solid was collected by filtration and washed with water to give the title compound (710 mg, 71%) as a white solid.
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
581 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C)C=O.[F:8][C:9]([F:21])([F:20])[C:10]1[C:11]([C:15]([O:17]CC)=[O:16])=[CH:12][NH:13][CH:14]=1.I[CH2:23][CH3:24]>O>[CH2:23]([N:13]1[CH:14]=[C:10]([C:9]([F:8])([F:20])[F:21])[C:11]([C:15]([OH:17])=[O:16])=[CH:12]1)[CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
212 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC(C=1C(=CNC1)C(=O)OCC)(F)F
Step Three
Name
Quantity
581 μL
Type
reactant
Smiles
ICC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hr
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure, ethanol (4 mL) and 8N aqueous sodium hydroxide solution (2 mL)
ADDITION
Type
ADDITION
Details
were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr and at 60° C. for 15 hr
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N1C=C(C(=C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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